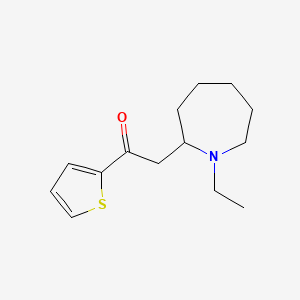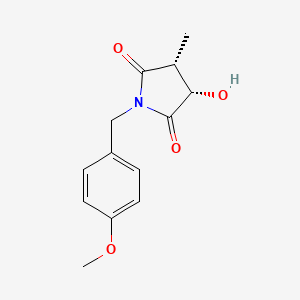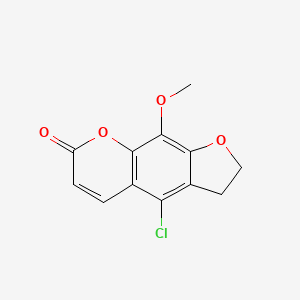
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H12ClNO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, methoxy groups at the 6 and 7 positions, and a methanol group at the 3-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol typically involves the reaction of 2-chloro-3-formylquinoline with methanol under basic conditions. One common method is the Cannizzaro reaction, where the 2-chloro-3-formylquinoline is treated with potassium hydroxide in methanol, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-6,7-dimethoxyquinoline.
Substitution: 2-Amino-6,7-dimethoxyquinoline.
科学的研究の応用
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe to study the biological activity of quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimalarial, and antimicrobial activities.
作用機序
The mechanism of action of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and exhibiting biological effects such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Chloro-6,7-dimethoxyquinoline: Lacks the methanol group at the 3-position.
2-Chloro-3-methoxyquinoline: Lacks the methoxy group at the 7-position.
6,7-Dimethoxyquinoline-3-methanol: Lacks the chloro group at the 2-position.
Uniqueness
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .
特性
CAS番号 |
92172-84-4 |
|---|---|
分子式 |
C12H12ClNO3 |
分子量 |
253.68 g/mol |
IUPAC名 |
(2-chloro-6,7-dimethoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C12H12ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-5,15H,6H2,1-2H3 |
InChIキー |
KPLNNZOIYZHLFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)

![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)







![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)
